molecular formula C15H13FN2O2 B3900455 N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide

N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide

Cat. No. B3900455
M. Wt: 272.27 g/mol
InChI Key: UHOUTQDPMVNNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as FUBIMINA and belongs to the class of benzimidazole derivatives.

Mechanism of Action

The mechanism of action of FUBIMINA involves the activation of the serotonin 5-HT1A receptor. It acts as an agonist at this receptor and increases the release of serotonin, which is a neurotransmitter involved in the regulation of mood, appetite, and sleep. The activation of the 5-HT1A receptor also leads to the inhibition of the release of the stress hormone, cortisol, which is involved in the stress response.
Biochemical and Physiological Effects:
FUBIMINA has been reported to exhibit various biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and acetylcholine in the brain, which are neurotransmitters involved in the regulation of mood, attention, and memory. It has also been reported to reduce the levels of the stress hormone, cortisol, which is involved in the stress response.

Advantages and Limitations for Lab Experiments

FUBIMINA has several advantages for lab experiments. It is easy to synthesize and purify, and its high affinity for the serotonin 5-HT1A receptor makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its limitations include its low solubility in water, which can make it difficult to use in certain experimental protocols.

Future Directions

There are several future directions for the research on FUBIMINA. One potential direction is to investigate its potential as a therapeutic agent for the treatment of depression and anxiety disorders. Another direction is to study its effects on other neurotransmitter systems and their potential implications for the treatment of various neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis and purification protocols for FUBIMINA, which could improve its usefulness as a research tool.

Scientific Research Applications

FUBIMINA has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. It has been reported to exhibit a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. Therefore, it has been suggested that FUBIMINA could be used as a potential therapeutic agent for the treatment of depression and anxiety disorders.

properties

IUPAC Name

[(Z)-[amino-(4-methylphenyl)methylidene]amino] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2/c1-10-2-4-11(5-3-10)14(17)18-20-15(19)12-6-8-13(16)9-7-12/h2-9H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOUTQDPMVNNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=C(C=C2)F)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide
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Reactant of Route 5
N'-[(4-fluorobenzoyl)oxy]-4-methylbenzenecarboximidamide

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